molecular formula C12H19N B165085 2-(4-Methylpentan-2-yl)aniline CAS No. 203448-76-4

2-(4-Methylpentan-2-yl)aniline

Cat. No. B165085
M. Wt: 177.29 g/mol
InChI Key: LPZZJKBLKQOBMZ-UHFFFAOYSA-N
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Description

“2-(4-Methylpentan-2-yl)aniline” is an organic compound with the molecular formula C12H19N . It is a mono-constituent substance .


Synthesis Analysis

This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .


Molecular Structure Analysis

The molecular structure of “2-(4-Methylpentan-2-yl)aniline” is characterized by a benzene ring attached to an amine group and a 4-methylpentan-2-yl group .


Chemical Reactions Analysis

The aromatic amine first undergoes cytochrome P450-catalysed N-oxidation to form an arylhydroxylamine .

Scientific Research Applications

Thermodynamic Properties

  • Excess Enthalpies : The mixture of aniline with various alkanes, including 2-methylpentane, demonstrates endothermic mixing, suggesting potential thermodynamic applications (Avedis, Meents, & Gmehling, 1995).

Chemical Extraction and Separation

  • Selective Extraction of Iron(III) : 4-methylpentan-2-ol, a related compound, is used for the quantitative extraction of iron(III) from hydrochloric acid, indicating the potential of similar compounds in metal extraction processes (Gawali & Shinde, 1974).

Kinetics and Mechanism in Polymerization

Electrochromic Materials

  • Electrochromic Polymers : Aniline derivatives form polymers with promising applications in electrochromic devices, indicating potential uses for similar aniline compounds (Li, Liu, Ju, Zhang, & Zhao, 2017).

Combustion and Fuel Additives

  • Antiknock Properties : Studies on organosilicon compounds, including those related to aniline, in 2-methylpentane combustion show how aniline derivatives can impact combustion processes (Cullis, Herron, & Hirschler, 1985).

Natural Compound Isolation

  • Isolation from Fungi : Isolation of nitrogenous compounds from deep-sea-derived fungi, including derivatives of aniline, highlights the potential for discovering novel bioactive compounds (Luo, Zhou, & Liu, 2018).

Reduction in Supercritical Alcohols

Anticancer Compounds

Electroluminescence and Organic Materials

  • Organic Electroluminescent Devices : Aniline derivatives are used in the synthesis of materials for electroluminescence, indicating potential applications in display technologies (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Safety And Hazards

This compound is classified as Aquatic Chronic 2 according to the GHS classification . The precautionary statements include P273 (Avoid release to the environment), P391 (Collect spillage), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2-(4-methylpentan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)8-10(3)11-6-4-5-7-12(11)13/h4-7,9-10H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZZJKBLKQOBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019696
Record name 2-(1,3-Dimethylbutyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpentan-2-yl)aniline

CAS RN

203448-76-4
Record name 2-(1,3-Dimethylbutyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203448-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Dimethylbutyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpentan-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Aniline (209.5 g, 2.25 mol) was treated with ethylaluminum sesquichioride (39.0 g, 0.158 mol) in the reactor as described in Example 1. 4-Methyl-1-pentene (190 g, 2.26 mol) was added and the mixture was held at 260-262° C. for 17 hours. Reactor contents were cooled to ambient temperature and treated with 25% aqueous sodium hydroxide solution. Aqueous phase was removed and the organic phase (388 g) was analyzed to contain 21.9 wt % aniline and 41.1 wt % 2-(1,3-dimethylbutyl)aniline. Aniline conversion was found to be 59.4% and 2-(1,3-dimethylbutyl)aniline yield was found to be 40% based on aniline charged or 67.3% based on aniline reacted. Crude product from this and from another similar experiment were combined and the total (767 g) was fractionally distilled at reduced pressure to give 290 g of pure 2-(1,3-dimethylbutyl)aniline (290 g, 36% yield based on aniline charged).
Quantity
209.5 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
catalyst
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The desired compound was prepared by carrying out the same procedures as described in Example 9(2) except that 4-chloro-2-(3-methylpentyl)nitrobenzene was replaced by 4-chloro-2-(1,3-dimethylbutyl)nitrobenzene.
Name
4-chloro-2-(3-methylpentyl)nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-2-(1,3-dimethylbutyl)nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methylpentan-2-yl)aniline
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Reactant of Route 6
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Citations

For This Compound
2
Citations
V Levchenko, YV Dmytriv, AV Tymtsunik… - The Journal of …, 2018 - ACS Publications
Facile synthesis of 5-fluoropyrazoles by direct fluorination of pyrazoles with N-fluorobenzenesulfonimide (NFSI) was elaborated. This approach was used to prepare the unsubstituted 5-…
Number of citations: 15 pubs.acs.org
J Tang - 2017 - kluedo.ub.rptu.de
China Scholarship Council, the DFG (SFB/TRR-88,“3MET”) and DAAD are gratefully acknowledged for providing me with financial support to complete my Ph. D. I am grateful to ISGS …
Number of citations: 3 kluedo.ub.rptu.de

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